N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at the 5-position. The carboxamide nitrogen is further functionalized with furan-2-ylmethyl and pyridin-2-ylmethyl groups. This structure combines electron-deficient (benzo[c][1,2,5]thiadiazole) and electron-rich (furan, pyridine) moieties, which may influence its electronic properties and biological interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-18(13-6-7-16-17(10-13)21-25-20-16)22(12-15-5-3-9-24-15)11-14-4-1-2-8-19-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUTYVRZSJZRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 336.3 g/mol
- CAS Number : 1286698-96-1
The structure features a furan and pyridine moiety connected to a benzo[c][1,2,5]thiadiazole core, which is known for various biological activities.
Research indicates that compounds containing thiadiazole derivatives exhibit significant biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have been shown to inhibit key pathways in cancer cell proliferation. For instance, compounds similar to N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole have demonstrated inhibitory effects on TGF-β signaling pathways, which are crucial in tumor growth and metastasis .
Antiviral Activity
Recent studies have highlighted the antiviral potential of N-heterocycles, including those with thiadiazole structures. The compound's activity against viral enzymes and its ability to inhibit viral replication have been explored. For example:
- Inhibition of NS5B RNA Polymerase : Certain thiadiazole derivatives showed over 95% inhibition of this enzyme in vitro, indicating strong antiviral properties .
Antibacterial Activity
The compound's antibacterial effects have also been assessed:
- Selectivity Against Bacterial Targets : Compounds related to N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole have shown potent activity against bacterial topoisomerases without affecting human isoforms . This selectivity is vital for minimizing side effects in therapeutic applications.
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Study on ALK5 Inhibition :
- Antiviral Efficacy :
Summary of Biological Activities
| Activity Type | Target/Mechanism | IC / EC Values |
|---|---|---|
| Anticancer | ALK5 Kinase | 0.008 μM |
| Antiviral | NS5B RNA Polymerase | >95% inhibition |
| Antibacterial | Bacterial Topoisomerases | 0.012 μg/mL (selective against S. aureus) |
Scientific Research Applications
Structural Overview
The compound features a unique combination of functional groups:
- Furan ring : Contributes to the compound's electronic properties.
- Pyridine moiety : Enhances biological activity through interactions with biological targets.
- Thiadiazole core : Known for its diverse pharmacological activities.
The molecular formula is , with a molecular weight of approximately 368.47 g/mol.
Medicinal Chemistry
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when an electric current is applied can be harnessed in display technologies.
- Organic Photovoltaics (OPVs) : The compound may serve as a building block in the development of efficient solar cells due to its favorable charge transport properties.
Anticancer Studies
A study conducted on the efficacy of this compound against human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
Antimicrobial Activity
In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a broader class of benzo[c][1,2,5]thiadiazole carboxamides. Key structural analogues and their properties are summarized below:
Key Observations:
- Substituent Effects on Solubility: Pyridine-containing analogues (e.g., 18k) exhibit higher melting points (>190°C) compared to furan derivatives, suggesting stronger intermolecular interactions or crystallinity .
- Bioactivity Trends: Thiadiazole-carboxamides with pyridyl substituents (e.g., 18k) are frequently explored for antimicrobial or anticancer applications. For example, compounds like 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) demonstrated potent activity against HepG-2 cells, though direct data for the target compound is lacking .
- Metabolic Stability: Pyridine N-oxides (structurally related to pyridinyl groups) are reported to form metabolites with variable genotoxic profiles, which may inform toxicity studies for pyridine-containing analogues .
Q & A
Q. What are the key synthetic routes for preparing N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves:
Preparation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction with the bifunctional amine (N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)amine) under basic conditions (e.g., triethylamine or pyridine) to form the carboxamide .
Optimization Tips : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity and rule out regioisomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% purity recommended for biological assays) .
- Infrared Spectroscopy (IR) : Verify carbonyl (C=O) and amine (N-H) functional groups .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, DNA topoisomerases) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity using multivariate regression .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or PtO₂ for hydrogenation steps to reduce byproducts .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for coupling reactions; DMF often enhances amide bond formation .
- Continuous Flow Chemistry : Implement microreactors to improve heat/mass transfer and scalability .
Q. What experimental approaches validate the compound’s mechanism of action in cellular systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability post-treatment .
- RNA Sequencing : Identify differentially expressed genes/pathways in treated vs. untreated cells .
- Immunoblotting : Quantify phosphorylation levels of signaling proteins (e.g., ERK, AKT) to map pathway modulation .
Q. How can regioselectivity challenges in functionalization reactions be addressed?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution to desired positions .
- Metal Catalysis : Use Pd-mediated C-H activation for selective halogenation or arylation .
- Computational Guidance : DFT calculations to predict reactive sites based on frontier molecular orbitals .
Q. What methods are effective for analyzing oxidative degradation products?
- Methodological Answer :
- LC-MS/MS : Identify sulfoxide/sulfone derivatives formed via oxidation with m-CPBA or H₂O₂ .
- Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation kinetics .
- Isolation via Prep-HPLC : Purify degradation products for structural confirmation by NMR .
Q. How to design derivatives for improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to enhance solubility while maintaining membrane permeability .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .
- In Silico ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
